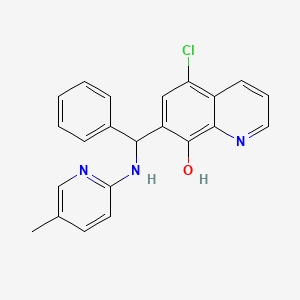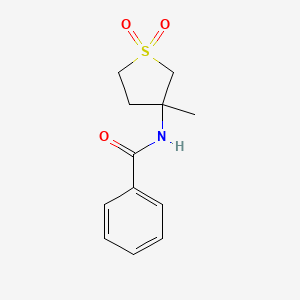
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol, also known by its chemical formula C22H20N4O, is a heterocyclic compound with intriguing properties. Its structure features a quinoline ring system substituted with a chloro group, a phenylmethyl group, and an amino group. Let’s explore its synthesis, reactions, applications, and more!
Vorbereitungsmethoden
Synthetic Routes:
One synthetic route involves the condensation of 5-methylpyridine-2-amine with a phenylmethyl aldehyde, followed by cyclization to form the quinoline ring. The chlorination of the resulting compound yields 5-chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol .
Industrial Production:
While specific industrial production methods are not widely documented, laboratory-scale syntheses provide insights into the compound’s preparation.
Analyse Chemischer Reaktionen
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The chloro group can be substituted with other moieties. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probe: Its quinoline core makes it useful as a fluorescent probe for detecting metal ions or biomolecules.
Medicinal Chemistry: Researchers explore its derivatives for potential drug development.
Biology and Medicine:
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects continue.
Industry:
Dye Synthesis: Quinoline derivatives find applications in dye production.
Material Science: They contribute to the development of functional materials.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While 5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, similar quinoline-based compounds include 8-hydroxyquinoline and other derivatives.
Eigenschaften
Molekularformel |
C22H18ClN3O |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
5-chloro-7-[[(5-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18ClN3O/c1-14-9-10-19(25-13-14)26-20(15-6-3-2-4-7-15)17-12-18(23)16-8-5-11-24-21(16)22(17)27/h2-13,20,27H,1H3,(H,25,26) |
InChI-Schlüssel |
ASXQXISXNJMZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)

![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)


![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)


![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)

![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)
